molecular formula C8H11N5O4S B2919987 N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine CAS No. 304692-62-4

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2919987
CAS No.: 304692-62-4
M. Wt: 273.27
InChI Key: UTLVLTDCBRBJEC-UHFFFAOYSA-N
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Description

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with nitro and diamine groups, along with a thiolanyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine-substituted pyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro and diamine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The thiolanyl group may also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a pyrimidine ring with nitro and diamine substitutions, along with the thiolanyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

4-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)8(11-4-10-7)12-5-1-2-18(16,17)3-5/h4-5H,1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLVLTDCBRBJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 4
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 5
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 6
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

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